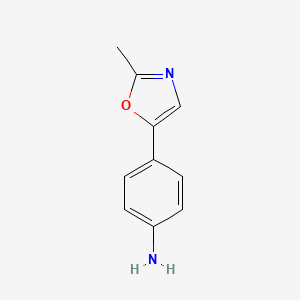

4-(2-Methyl-1,3-oxazol-5-yl)aniline

Beschreibung

Significance of Heterocyclic Scaffolds in Chemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, form the backbone of a vast array of functional molecules. Their significance is particularly pronounced in medicinal chemistry, where it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including polarity, solubility, and the capacity for hydrogen bonding. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov

The structural diversity inherent in heterocyclic scaffolds allows for the fine-tuning of molecular frameworks to achieve specific interactions with biological targets like enzymes and receptors. uobaghdad.edu.iq This versatility makes them indispensable tools in the design of new therapeutic agents, with applications spanning from antibiotics and anticancer agents to treatments for neurodegenerative diseases. nih.govmdpi.com Advances in synthetic methodologies, such as metal-catalyzed cross-coupling reactions, have further accelerated the discovery and development of novel functionalized heterocycles, expanding the accessible chemical space for drug discovery programs. chemicalbook.com

Overview of Oxazole (B20620) Derivatives in Advanced Chemical Sciences

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a prominent scaffold in medicinal chemistry. chemicalbook.comchemsrc.com This motif is considered a "bioisostere" for other chemical groups, meaning it can replace them in a molecule without significantly altering its biological activity, a property that is highly valuable in drug design. chemicalbook.com The oxazole nucleus is present in numerous clinically used drugs, highlighting its importance as a building block for medicinal agents. ijrpc.com

Oxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. chemicalbook.com The ability of the nitrogen and oxygen atoms in the oxazole ring to engage in non-covalent interactions, such as hydrogen bonds and dipole interactions, with physiological targets is key to their pharmacological effects. chemsrc.comijrpc.com The versatility of the oxazole scaffold has spurred significant research into the synthesis and biological evaluation of its derivatives, with the aim of developing more effective and less toxic therapeutic agents. mdpi.comijrpc.commdpi.com

Contextualization of 4-(2-Methyl-1,3-oxazol-5-yl)aniline within Related Aniline (B41778) and Oxazole Frameworks

This compound, with the CAS number 89260-50-4, is a molecule that integrates the structural features of both the oxazole and aniline families. chemsrc.comchemicalbook.com Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a wide range of industrial chemicals, including dyes, pigments, and pharmaceuticals. google.com The amino group on the aniline ring makes it highly reactive towards electrophilic substitution, allowing for straightforward functionalization. google.com

The compound in focus, this compound, belongs to a class of compounds known as aryloxazoles. The specific arrangement of the methyl group at the 2-position and the aniline substituent at the 5-position of the oxazole ring defines its unique chemical identity. While detailed research on this specific isomer is limited, the broader class of oxazolyl-anilines and related structures, such as benzoxazolyl-anilines and oxadiazolyl-anilines, have garnered scientific interest. For instance, derivatives of 4-(1,3,4-oxadiazol-2-yl)aniline (B1316604) have been investigated as potential anticancer agents, and compounds featuring the benzoxazole (B165842) moiety have shown promise as antimicrobial and anticancer agents. nih.govchemicalbook.com The study of related molecules, such as 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline (B2548190) derivatives, has also been undertaken to explore their biological activities. uobaghdad.edu.iq

Below is a table of the basic properties of this compound.

| Property | Value |

| CAS Number | 89260-50-4 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Synonyms | [4-(2-methyl-1,3-oxazol-5-yl)phenyl]amine, 4-(2-methyloxazol-5-yl)aniline |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-methyl-1,3-oxazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-12-6-10(13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZABYWRROKMRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363997 | |

| Record name | 4-(2-methyl-1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89260-50-4 | |

| Record name | 4-(2-Methyl-5-oxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89260-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-methyl-1,3-oxazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 4-(2-Methyl-1,3-oxazol-5-yl)aniline

The de novo synthesis of 2,5-disubstituted oxazoles such as this compound can be achieved through various convergent strategies that construct the oxazole (B20620) ring from acyclic precursors. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Exploration of Precursor Selection and Reaction Pathways

The construction of the this compound scaffold typically involves the formation of the 1,3-oxazole ring from precursors that already contain the substituted phenyl and methyl groups. A common and logical approach involves using a precursor with a protected or latent aniline (B41778) group, such as a nitrobenzene derivative, which can be reduced in a final step.

One plausible pathway begins with 4-nitrobenzaldehyde. This can be reacted with tosylmethylisocyanide (TosMIC) in a Van Leusen oxazole synthesis. The reaction, typically carried out in the presence of a base like potassium carbonate in methanol, would yield 5-(4-nitrophenyl)oxazole. Subsequent functionalization would be required to add the methyl group at the C2 position. A more direct route involves the reaction between an α-haloketone and an amide, known as the Robinson-Gabriel synthesis, or the reaction of N-acylamino ketones.

A highly relevant pathway involves the reduction of a nitro-intermediate. For instance, the synthesis of 2-(oxazol-5-yl)aniline has been successfully achieved by reducing 5-(2-nitrophenyl)oxazole using iron powder and hydrochloric acid in methanol. rsc.org Applying this logic to the target compound, a key intermediate would be 2-methyl-5-(4-nitrophenyl)-1,3-oxazole . This precursor can be synthesized and then subjected to standard reduction conditions (e.g., Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation with Pd/C) to convert the nitro group to the desired aniline functionality, yielding this compound.

Another modern approach involves the direct coupling of N-pivaloyloxyamides with alkynes. rsc.org While not a direct synthesis of the target aniline, this method highlights the construction of the 2,5-disubstituted oxazole core from different precursor types.

| Precursor 1 | Precursor 2 | Key Reaction Type | Intermediate Product |

|---|---|---|---|

| 4-Nitro-α-bromoacetophenone | Acetamide | Robinson-Gabriel Synthesis | 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole |

| 4-Nitrobenzaldehyde | Tosylmethylisocyanide (TosMIC) | Van Leusen Reaction | 5-(4-Nitrophenyl)oxazole |

| N-Pivaloyloxy-4-nitrobenzamide | Propyne | Cobalt-catalyzed [3+2] Cycloaddition | 2-Methyl-5-(4-nitrophenyl)-1,3-oxazole |

Application of Catalytic Systems and Reaction Optimization (e.g., Brønsted and Lewis acids)

Catalysis plays a crucial role in the efficient synthesis of oxazole rings. Both Brønsted and Lewis acids are employed to facilitate the cyclodehydration steps inherent in many oxazole syntheses. For instance, in the Robinson-Gabriel synthesis, strong acids like sulfuric acid or phosphorus pentoxide are traditionally used. N-acyl-α-amino ketones are versatile building blocks for 1,3-oxazoles, and their synthesis can be catalyzed by Lewis or Brønsted acids. mdpi.com

Modern synthetic methods increasingly rely on transition metal catalysis.

Rhodium Catalysis : An efficient route to 2,5-diaryl oxazoles involves the rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles with aldehydes. rsc.orgresearchgate.net This method provides direct access to the 2,5-disubstituted core. rsc.org

Cobalt Catalysis : A cobalt(III)-catalyzed [3+2] cycloaddition between N-pivaloyloxyamides and alkynes offers a mild, one-step synthesis of 2,5-disubstituted oxazoles. rsc.org

Ruthenium/Copper Catalysis : A dual catalytic system involving ruthenium(II) porphyrin and copper chloride has been developed for the cyclization of benzene (B151609) carboxylic acids and phenylacetylenes to form 2,5-disubstituted oxazoles under moderate conditions. acs.org

Iodine Catalysis : Molecular iodine can catalyze a decarboxylative domino reaction between aryl methyl ketones and α-amino acids to yield 2-alkyl-5-aryl oxazoles, using Oxone as a co-oxidant. acs.org

Optimization of these reactions involves screening catalysts, solvents, temperatures, and oxidants to maximize yield and minimize side products. For example, the iodine-catalyzed synthesis was found to proceed effectively in DMSO at 95 °C. acs.org

| Catalyst System | Reactant Types | Reaction Conditions | Reference |

|---|---|---|---|

| Rh(II) complexes | N-Sulfonyl-1,2,3-triazoles + Aldehydes | CHCl₃, 120 °C | rsc.org |

| Co(III) complexes | N-Pivaloyloxyamides + Alkynes | Mild conditions | rsc.org |

| Ru(TTP)CO + CuCl₂ | Carboxylic acids + Phenylacetylenes | Toluene, I₂ (oxidant) | acs.org |

| I₂ / Oxone | Aryl methyl ketones + α-Amino acids | DMSO, 95 °C | acs.org |

Derivatization Approaches for this compound Analogues

The bifunctional nature of this compound allows for extensive derivatization at both the aniline and oxazole moieties, providing a platform for generating diverse chemical libraries.

Modification at the Aniline Moiety

The primary amine group of the aniline ring is a versatile handle for a wide array of chemical transformations. Standard aniline chemistry can be applied to introduce various functional groups, thereby modulating the molecule's physicochemical properties.

Acylation/Amide Formation : The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form amides. This is a common strategy in drug discovery to introduce new pharmacophoric elements.

Sulfonylation : Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides. A biomass-derived copper catalyst has been reported for the remote C-H sulfonylation of aniline derivatives, showcasing modern approaches to this transformation. mdpi.com Novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamides have been synthesized and evaluated for anticancer activity, demonstrating the utility of this functional group in related scaffolds. nih.gov

Alkylation : N-alkylation can be achieved using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

Buchwald-Hartwig Amination : The aniline can act as the amine component in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions to form more complex diarylamines. youtube.com

Functionalization of the Oxazole Ring System

While the oxazole ring is aromatic, it is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. The C4 position is the most likely site for electrophilic attack, though such reactions are not always facile.

Deprotonation/Metalation : A powerful strategy for functionalizing heterocyclic rings is direct metalation via deprotonation. While the deprotonation of the C2 hydrogen in some oxazoles is known, site-selective functionalization at C4 of a 2,5-disubstituted oxazole is more complex. acs.org

Palladium-Catalyzed Cross-Coupling : A more versatile approach is the introduction of a leaving group (e.g., a halogen) at the C4 position, followed by palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), or Negishi (using organozinc reagents). mdpi.commdpi.comnih.gov This allows for the formation of C-C bonds, linking aryl, heteroaryl, or alkyl groups to the oxazole core. First, a halogenation step would be required to install a reactive handle at the C4 position of the this compound scaffold (potentially on a protected aniline precursor).

Exploration of Bioisosteric Replacements (e.g., 1,2,4-Oxadiazole (B8745197) Derivatives)

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. The 1,3-oxazole ring can be replaced by other five-membered heterocycles to fine-tune properties like metabolic stability, polarity, and hydrogen bonding capacity.

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide groups and is frequently used to replace other heterocycles. nih.govresearchgate.net It is known to be resistant to hydrolysis. nih.govresearchgate.net The isomeric 1,3,4-oxadiazole (B1194373) has also been explored, with studies showing that it can lead to lower lipophilicity and improved metabolic stability compared to its 1,2,4-oxadiazole counterpart. acs.org

A direct bioisostere of the target compound is 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline . The synthesis of this analogue involves a different pathway, typically the reaction of an amidoxime (derived from 4-aminobenzonitrile) with an acid chloride or anhydride (e.g., acetic anhydride). This highlights how a subtle change in the heterocyclic core necessitates a completely different synthetic approach, starting from different precursors.

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement | Typical Synthetic Precursors for Bioisostere |

|---|---|---|---|

| 2-Methyl-5-phenyl-1,3-oxazole | 3-Methyl-5-phenyl-1,2,4-oxadiazole | Modulate electronic properties, metabolic stability, H-bond acceptance | Benzamidoxime and Acetic Anhydride |

| 2-Methyl-5-phenyl-1,3-oxazole | 2-Methyl-5-phenyl-1,3,4-oxadiazole | Improve polarity, reduce lipophilicity, alter metabolic profile | Benzoic hydrazide and Acetic Anhydride/Acid |

Advanced Synthetic Techniques and Green Chemistry Principles in Relation to Oxazoles

The synthesis of oxazole derivatives, including this compound, has benefited significantly from the adoption of advanced synthetic techniques and green chemistry principles. These approaches aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous substances. ijpsonline.comijpsonline.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By utilizing microwave energy, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. researchgate.net This technique has been successfully applied to various methods of oxazole synthesis.

For example, the reaction of p-substituted 2-bromoacetophenone and urea in dimethylformamide (DMF) can be carried out under microwave irradiation to produce 2-amino-4-(p-substituted phenyl)-oxazole derivatives. ijpsonline.com Similarly, a highly efficient two-component [3+2] cycloaddition reaction between substituted aryl aldehydes and TosMIC can be performed in isopropanol under microwave irradiation to yield 5-substituted oxazoles. nih.govacs.org The key advantages of these protocols include moderate-to-excellent yields, compatibility with various functional groups, and simple experimental procedures. nih.govsemanticscholar.orgacs.org

| Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Substituted Aromatic Acids & Hydrazide | Microwave Irradiation | Minutes | High | researchgate.net |

| Substituted Aromatic Acids & Hydrazide | Conventional Heating | 5-7 hours | Moderate | researchgate.net |

| Aryl Aldehydes & TosMIC | Microwave Irradiation (280 W, 60 °C) | 8 minutes | up to 94% | acs.org |

| Carboxylic Acids & Amidoximes | Microwave Irradiation | Short | High | rsc.org |

The use of solid acid catalysts, particularly clays like K10-Montmorillonite, represents a significant advancement in green chemistry. rsc.org Montmorillonite clays are appealing catalysts because they are inexpensive, non-toxic, non-corrosive, readily available, and reusable. jocpr.commdpi.com They possess both Brønsted and Lewis acid sites, which allows them to effectively catalyze a wide range of organic reactions. jocpr.commdpi.com

K10-Montmorillonite has been successfully employed as a green and cost-effective catalyst in the synthesis of azo dyes derived from aniline compounds, such as 4-(1,3-benzoxazol-2-yl)aniline. jocpr.comjocpr.com In this process, the clay facilitates the diazotization of the aniline derivative, which is a key step in forming the azo linkage (-N=N-). jocpr.com The use of this heterogeneous catalyst simplifies the work-up procedure, as it can be easily removed from the reaction mixture by filtration and reused multiple times without a significant loss of activity. jocpr.comjocpr.com This recyclability is a crucial aspect of sustainable industrial processes. jocpr.com While this specific example leads to an azo dye rather than the oxazole itself, it demonstrates a green catalytic application directly relevant to the aniline functional group present in the target molecule.

Furthermore, clays have been used as catalysts for the synthesis of the oxazole ring itself. For instance, novel 2,4-disubstituted oxazoles have been synthesized by the condensation of substituted acetophenone with urea in the presence of natural clays as biocatalysts, providing good yields under green media conditions. tandfonline.com The versatility of montmorillonite catalysts is also shown in their use for preparing other heterocycles like isoxazoles and benzimidazoles, underscoring their broad utility in sustainable organic synthesis. mdpi.com

| Cycle | Yield (%) |

|---|---|

| 1 | 92 |

| 2 | 91 |

| 3 | 90 |

| 4 | 89 |

| 5 | 89 |

Data adapted from research on the synthesis of azo dyes using K10-Montmorillonite clay, demonstrating minimal loss of catalytic activity over five cycles. jocpr.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental ¹H and ¹³C NMR data for 4-(2-Methyl-1,3-oxazol-5-yl)aniline are not available in the provided search results. This information is essential for the complete structural elucidation of the molecule, including the assignment of chemical shifts and coupling constants for each proton and carbon atom.

Specific chemical shifts (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for the protons of this compound could not be retrieved.

The characteristic chemical shifts for the individual carbon atoms within the aniline (B41778) and methyl-oxazole rings of this compound are not documented in the available search results.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Specific data from high-resolution or electron ionization mass spectrometry for this compound were not found. This data is crucial for confirming the molecular formula and understanding the compound's fragmentation patterns under ionization.

The exact mass measurement of the molecular ion [M]+ or protonated molecule [M+H]+ for this compound, which would confirm its elemental composition, is not available.

Information regarding the mass-to-charge ratios (m/z) of the molecular ion and the principal fragment ions of this compound is not present in the search results.

Infrared (IR) Spectroscopy for Identification of Functional Groups

The specific absorption frequencies (in cm⁻¹) corresponding to the functional groups present in this compound, such as N-H stretches of the amine, C=N and C-O stretches of the oxazole (B20620) ring, and aromatic C-H and C=C vibrations, could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The structure of this compound, featuring a conjugated system composed of a phenyl ring linked to an oxazole ring, gives rise to characteristic absorption bands in the UV region.

The primary electronic transitions observed for this compound are π → π* (pi to pi star) and n → π* (n to pi star) transitions. The highly conjugated π-electron system extending across both the aniline and oxazole moieties results in intense π → π* absorption bands. The presence of non-bonding electrons on the nitrogen and oxygen atoms of the oxazole ring, as well as the nitrogen of the aniline's amino group, allows for lower energy n → π* transitions, which are typically less intense. The absorption maxima (λmax) are influenced by the solvent polarity. researchgate.net For instance, copolymers of aniline derivatives show absorption bands corresponding to the π-π* transition of the phenyl ring around 320 nm.

The UV-Vis spectrum provides a fingerprint of the molecule's electronic structure, confirming the presence of the conjugated aromatic system.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|

| π → π* | 220-280 | High | Phenyl ring, Oxazole ring |

| π → π* | 280-350 | Moderate to High | Conjugated bi-aryl system |

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Surface Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed information about molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. semanticscholar.org SERS can enhance the Raman signal by factors of up to 10¹¹ or more, enabling the detection of even single molecules. researchgate.net This enhancement arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal surface and a chemical enhancement resulting from charge-transfer interactions between the molecule and the metal. nih.govscirp.org

For this compound, SERS can be used to study its adsorption behavior and orientation on a plasmonic substrate. The molecule can interact with the metal surface through several sites: the lone pair of electrons on the aniline's amino group, the nitrogen atom of the oxazole ring, or the π-system of the aromatic rings. The specific SERS spectrum, including the relative intensities of the vibrational bands, depends on the adsorption geometry. According to SERS surface selection rules, vibrational modes with a component of polarizability perpendicular to the surface will be most strongly enhanced.

For example, if the molecule adsorbs via the amino group, vibrations associated with the C-N bond and the amino group itself would be significantly enhanced. nih.gov Conversely, if the molecule lies flat on the surface, the aromatic ring breathing modes would be prominent. researchgate.net This allows for the deduction of molecular orientation and specific binding interactions at the metal interface.

Table 2: Plausible SERS Bands and Their Assignments for Adsorbed this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Moiety |

|---|---|---|

| ~1600 | Aromatic C=C stretching | Phenyl & Oxazole rings |

| ~1390 | C-N stretching | Aniline |

| ~1280 | C-O-C stretching | Oxazole ring |

| ~1170 | C-H in-plane bending | Phenyl ring |

| ~1000 | Ring breathing mode | Phenyl ring |

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for the purity assessment of pharmaceutical compounds and other chemical substances. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, such as a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid, is used to elute the compound. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Because this compound is a relatively nonpolar molecule, it will be retained on the C18 column, and its retention time will depend on the specific composition and gradient of the mobile phase. thermofisher.cn Purity is assessed by detecting the main compound peak and any impurity peaks using a UV detector, typically set at one of the molecule's absorption maxima (e.g., ~254 nm or ~280 nm). The peak area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Table 3: Typical HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, the coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides unparalleled sensitivity and selectivity. tandfonline.comnih.gov This hyphenated technique combines the powerful separation capabilities of HPLC with the definitive identification power of mass spectrometry.

After chromatographic separation via HPLC, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecular ions, [M+H]⁺. In the tandem mass spectrometer, the first quadrupole (Q1) is set to select only this precursor ion. The selected ion then passes into a collision cell (Q2), where it is fragmented by collision with an inert gas. The resulting product ions are then separated and detected in the third quadrupole (Q3). researchgate.net This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the quantification of the target compound even at very low concentrations, with minimal interference from the matrix. researchgate.net The fragmentation pattern provides structural confirmation of the analyte.

Table 4: Representative HPLC-MS/MS Parameters for this compound

| Parameter | Value/Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 175.09 ([M+H]⁺) |

| Collision Energy | Optimized (e.g., 15-30 eV) |

| Product Ion 1 (Q3) | Plausible fragment from loss of CH₃CN (m/z 134.06) |

| Product Ion 2 (Q3) | Plausible fragment from aniline moiety (e.g., m/z 93.06) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the electronic nature of molecules. These calculations, rooted in the principles of quantum mechanics, provide a detailed description of electron distribution and its influence on molecular properties.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density, DFT offers a balance of accuracy and computational efficiency, making it suitable for studying complex molecules like "4-(2-Methyl-1,3-oxazol-5-yl)aniline". The initial step in these investigations is geometry optimization, where the most stable three-dimensional arrangement of the atoms is determined. This optimized structure then serves as the basis for a detailed analysis of the molecule's electronic properties.

The concept of Frontier Molecular Orbitals (FMOs) is crucial for understanding a molecule's reactivity and electronic behavior. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. malayajournal.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For "this compound," the HOMO is anticipated to be predominantly located on the electron-donating aniline (B41778) moiety. In contrast, the LUMO is expected to be distributed across the electron-accepting oxazole (B20620) ring. This distribution highlights the potential pathways for charge transfer within the molecule.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.75 |

| LUMO | -1.62 |

| Energy Gap (ΔE) | 4.13 |

*Note: The data in this table is hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule by illustrating its charge distribution. malayajournal.orgresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions with a negative potential, typically shown in red, are indicative of electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with a positive potential, usually depicted in blue, are electron-poor and are likely sites for nucleophilic attack. researchgate.net

In the case of "this compound," an MEP map would likely reveal negative potential around the nitrogen atom of the aniline group and the oxygen and nitrogen atoms of the oxazole ring, suggesting these are the primary sites for electrophilic interactions. The hydrogen atoms of the amino group would be characterized by a positive potential, making them susceptible to nucleophilic attack.

For "this compound," NBO analysis would likely identify significant hyperconjugative interactions, such as the delocalization of the lone pair electrons of the aniline nitrogen into the antibonding orbitals of the adjacent phenyl ring. These interactions play a crucial role in the electronic communication between the different parts of the molecule.

Table 2: Illustrative NBO Analysis Data for Key Intramolecular Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(aniline) | π* (C-C phenyl) | 28.3 |

| LP(1) O(oxazole) | σ* (C-N oxazole) | 18.9 |

| LP(1) N(oxazole) | σ* (C-C) | 12.5 |

*Note: The data in this table is hypothetical and for illustrative purposes.

Computational chemistry also allows for the prediction of various spectroscopic properties, including vibrational (Infrared) and electronic (UV-Visible) spectra. researchgate.net By calculating the vibrational frequencies, researchers can generate a theoretical IR spectrum that can be compared with experimental data to confirm the molecular structure. Similarly, the prediction of electronic transitions provides a theoretical UV-Vis spectrum, which is valuable for understanding the electronic behavior of the molecule upon light absorption.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov These simulations model the movement of atoms and molecules, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent or a biological receptor. While specific MD simulation data for "this compound" is not yet available, this technique holds the potential to elucidate its behavior in complex systems, which is crucial for applications in materials science and drug design.

Adsorption Mechanism Studies

While specific studies on the adsorption of this compound are not extensively documented, the general mechanisms of how similar aromatic compounds interact with surfaces, particularly in atmospheric contexts, have been computationally modeled. For instance, the adsorption of gas-phase radicals like hydroxyl (OH) onto particle surfaces is a key step in heterogeneous oxidation processes. escholarship.org

The process typically begins with the gas-phase species colliding with the particle surface. escholarship.org A kinetic model for such interactions involves several key parameters:

Collision Cross-Section: The effective area for a collision between the molecule and the surface.

Sticking Coefficient: The probability that a molecule adsorbs to the surface upon collision. For unreactive substrates, this value is often in the range of 10⁻² to 10⁻³. escholarship.org

Adsorption Sites: The number of available sites on the surface where the molecule can bind.

Once adsorbed, the molecule can undergo chemical reactions. In the context of atmospheric chemistry, an adsorbed molecule like this compound would be susceptible to oxidation by co-adsorbed or gas-phase oxidants. escholarship.org

Conformational Preference Analysis

The three-dimensional structure of this compound is not rigid. Rotation is possible around the single bond connecting the aniline and oxazole rings. Conformational analysis, typically performed using Density Functional Theory (DFT), seeks to identify the most stable spatial arrangements (conformers) of the molecule.

The key parameter in the conformation of this molecule is the dihedral angle between the phenyl ring and the oxazole ring. Computational studies on similar bi-heterocyclic systems, such as N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline, show that the rings are often not coplanar. nih.gov For this related molecule, the dihedral angle between the oxadiazole ring and the adjacent benzene (B151609) ring is a mere 4.35°, indicating a nearly planar arrangement that favors electronic conjugation. nih.gov However, the angle between the pyrazole (B372694) and oxadiazole rings is 7.97°. nih.gov

For this compound, calculations would determine the potential energy surface as a function of this dihedral angle. A planar conformer would maximize π-orbital overlap between the two rings, enhancing electronic communication, but might introduce steric hindrance. A twisted conformer would relieve this strain but reduce conjugation. The final preferred conformation is a balance of these electronic and steric effects. Furthermore, the solvent environment can influence conformational preference; polar solvents might stabilize more polar conformers. researchgate.netresearchgate.net

Mechanistic Computational Studies

Computational methods are instrumental in mapping out the potential reaction pathways of a molecule, predicting the most likely products, and determining the speed of these reactions.

In the atmosphere, the primary removal mechanism for many organic compounds is oxidation initiated by hydroxyl (OH) radicals, often called the "detergent of the atmosphere". harvard.edu Theoretical studies on aniline and its derivatives provide a robust model for the atmospheric oxidation of this compound. nih.govacs.org The reaction proceeds via two main competing pathways:

H-abstraction: The OH radical can abstract a hydrogen atom from the amino (-NH₂) group. This is often a dominant pathway for aniline itself. nih.govresearchgate.net This reaction leads to the formation of an aminyl radical (C₁₀H₉N₂O•) and a water molecule.

OH-addition: The OH radical can add to the aromatic ring. The presence of the amino group directs the addition primarily to the ortho and para positions, with the meta position being less favored. However, since the para position is occupied by the oxazole ring, addition is expected at the ortho- and meta-positions relative to the -NH₂ group. The electron-donating nature of the amino group increases the electron density on the ring, making these addition reactions favorable. researchgate.net The presence of the methyl-oxazole substituent will further modulate the electron density and steric accessibility of the ring carbons.

Computational studies on 4-methyl aniline have shown that OH addition can occur at four different sites on the ring, leading to various intermediate adducts. mdpi.com A similar complex network of addition pathways would exist for this compound.

Kinetic studies, using methods like Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, can calculate the rate coefficients for each reaction pathway. mdpi.com These calculations rely on the potential energy surface (PES) computed at a high level of theory, which maps the energy of the system as the reaction progresses from reactants to products through transition states.

For the related reaction of 4-methyl aniline with OH radicals, computational studies have determined the relative energies and reaction barriers. mdpi.com These findings indicate that H-abstraction from the amino group and OH-addition to the ring carbon attached to the amino group are highly competitive. researchgate.netmdpi.com The table below shows calculated energy barriers for the analogous reactions of aniline, which serve as a strong proxy for the expected energetics of this compound.

| Reaction Pathway (Aniline + OH) | Energy Barrier (kJ/mol) | Description |

|---|---|---|

| H-abstraction from -NH₂ | -10 | The OH radical removes a hydrogen from the amino group. The negative barrier indicates a highly favorable, barrierless reaction. researchgate.net |

| OH-addition (ortho to -NH₂) | -11 | The OH radical adds to the carbon atom adjacent to the amino group. This is also a highly favorable, barrierless pathway. researchgate.net |

| OH-addition (para to -NH₂) | 2.5 | The OH radical adds to the carbon atom opposite the amino group. This pathway has a small energy barrier. researchgate.net |

Structure-Activity Relationship (SAR) Derivation through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity or a specific chemical property. Computational modeling is a cornerstone of modern SAR, allowing for the rational design of new compounds with enhanced properties.

For a compound like this compound, a computational SAR study would involve:

Defining an Activity: Identifying a target property to optimize, such as inhibitory activity against a specific enzyme. For example, studies have successfully used this approach to develop 1,3,4-oxadiazole (B1194373) derivatives as potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov

Generating Derivatives: Creating a virtual library of molecules by making systematic modifications to the parent structure. This could include changing the methyl group on the oxazole ring, adding substituents (e.g., halogens, methoxy (B1213986) groups) to the aniline ring, or altering the core heterocyclic system.

Molecular Docking/QSAR: Using computational techniques like molecular docking to predict how well each derivative binds to a target protein, or developing Quantitative Structure-Activity Relationship (QSAR) models that correlate calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity) with the observed activity.

Model Refinement: Synthesizing and testing the most promising candidates from the computational screen to validate the model, and using the new experimental data to further refine the SAR. nih.gov

This iterative cycle of computational design and experimental validation accelerates the discovery of compounds with desired activities.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optoelectronics and frequency conversion. researchgate.net Molecules with NLO properties exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. The key molecular parameters governing NLO response are the polarizability (α) and the first-order hyperpolarizability (β).

Computational chemistry, particularly DFT, is highly effective for predicting the NLO properties of molecules. bohrium.com this compound possesses features characteristic of a good NLO chromophore:

Electron Donor: The aniline moiety is a strong electron-donating group.

Electron Acceptor/π-Bridge: The oxazole ring acts as an electron-withdrawing group and a π-conjugated bridge that facilitates charge transfer from the donor to the acceptor.

This "push-pull" electronic structure is known to enhance the first-order hyperpolarizability (β). mq.edu.au Computational studies on similar push-pull aniline and heterocyclic derivatives confirm that this molecular design strategy is effective. mq.edu.auresearchgate.netnih.gov The table below presents theoretically calculated NLO properties for a related triazole derivative, illustrating the magnitude of values that could be expected for this compound.

| Compound | Method | Linear Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| N-phenyl-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide | DFT/M06/6-311G(d,p) | 283.08 | 4263.18 |

Data sourced from a study on triazole derivatives, demonstrating typical values for complex heterocyclic systems. researchgate.net

Further computational studies could optimize the NLO response of this compound by modeling the effects of different substituents on the donor and acceptor strengths and the length of the conjugated system. mq.edu.au

Research on Advanced Applications and Structure Activity Relationships Sar

Corrosion Inhibition Mechanisms and Efficacy

Organic molecules containing heteroatoms such as nitrogen and oxygen are effective corrosion inhibitors for metals and alloys, particularly in acidic environments. benthamscience.com The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the material from the corrosive medium. The oxazole (B20620) and aniline (B41778) moieties in 4-(2-Methyl-1,3-oxazol-5-yl)aniline make it a promising candidate for corrosion inhibition. Research on its positional isomer, 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA), provides significant insights into the probable mechanisms. The inhibitory effect of 3-OYA is ascribed to the presence of both the oxazole ring and the aniline group, which enhances its performance. nih.govacs.org

Adsorption Isotherms and Mechanisms (e.g., Langmuir Isotherm, Physical and Chemical Adsorption)

The efficacy of a corrosion inhibitor is fundamentally linked to its adsorption characteristics on the metal surface. This adsorption can occur through two primary mechanisms: physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of coordinate bonds through electron sharing between the inhibitor and the metal's d-orbitals. acs.org

Studies on related oxazole derivatives show that their adsorption often follows the Langmuir adsorption isotherm. nih.gov This model presupposes the formation of a monolayer of the inhibitor on the metal surface. The adsorption of 3-(1,3-oxazol-5-yl)aniline on mild steel, for instance, was found to be consistent with the Langmuir isotherm. nih.gov The thermodynamic parameter, the Gibbs free energy of adsorption (ΔG°ads), helps in elucidating the nature of adsorption. Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Studies on 3-OYA have shown that the adsorption process likely involves a combination of both physical and chemical mechanisms. nih.gov The process is influenced by temperature; typically, inhibition efficiency decreases as temperature increases, which can be due to the exothermic nature of the adsorption process and the increased rate of the corrosion reaction itself. nih.govacs.org

The mechanism for oxazole derivatives involves the inhibitor molecule displacing water molecules from the metal surface and adsorbing via its active centers. For this compound, these centers would include the nitrogen and oxygen atoms of the oxazole ring and the nitrogen atom of the aniline group, as well as the π-electrons of the aromatic rings. These allow for strong adsorption and the formation of a stable protective film. acs.orgnih.gov

Influence of Substituent Groups on Inhibitory Performance

The molecular structure of an organic inhibitor, particularly the nature and position of its substituent groups, plays a crucial role in determining its inhibitory efficiency. acs.org For heterocyclic compounds like oxazoles, the presence of functional groups can significantly modify their adsorption behavior and, consequently, their protective capabilities. nih.gov

In the case of this compound, the aniline moiety (-NH₂) and the methyl group (-CH₃) are both electron-donating. The aniline group enhances the π-electron density of the attached phenyl ring, and its nitrogen atom provides an additional site for adsorption. nih.govacs.org The methyl group on the oxazole ring also contributes to the electron-donating character. The position of the amino group on the phenyl ring is also significant. The para-position in this compound allows for a more linear molecular geometry compared to its meta-isomer (3-OYA), which could influence packing and surface coverage. Studies on various inhibitor families have shown that such structural modifications can lead to substantial differences in inhibition efficiency. ijrpr.comnih.gov

Electrochemical and Surface Analysis Methodologies

A comprehensive evaluation of a corrosion inhibitor's performance requires a combination of electrochemical and surface analysis techniques. benthamscience.comtandfonline.comresearchgate.net These methods provide both quantitative data on the reduction of corrosion rate and qualitative evidence of the protective film's formation.

Electrochemical Techniques:

Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The data, presented as Tafel plots, can determine the corrosion current density (i_corr), which is proportional to the corrosion rate. ijrpr.comresearchgate.net By comparing the i_corr values in the presence and absence of the inhibitor, the inhibition efficiency (%IE) can be calculated. These plots also reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. nih.gov For instance, related oxazole derivatives have been identified as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. researchgate.net An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) in the presence of the inhibitor indicate the formation of an adsorbed protective layer on the metal surface. nih.gov

The table below illustrates typical data obtained from potentiodynamic polarization studies for a related heterocyclic inhibitor, showing the effect of concentration on corrosion rate and inhibition efficiency.

Table 1: Potentiodynamic Polarization Data for a Heterocyclic Corrosion Inhibitor

| Inhibitor Concentration (M) | Corrosion Current Density (i_corr) (mA cm⁻²) | Corrosion Rate (mmpy) | Inhibition Efficiency (% IE) |

|---|---|---|---|

| Blank | 5.895 | 68.52 | - |

| 1 x 10⁻⁵ | 1.120 | 13.02 | 81.0 |

| 5 x 10⁻⁵ | 0.648 | 7.53 | 89.0 |

| 1 x 10⁻⁴ | 0.413 | 4.80 | 93.0 |

| 5 x 10⁻⁴ | 0.324 | 3.76 | 94.5 |

| 1 x 10⁻³ | 0.290 | 3.37 | 95.0 |

Data is illustrative and based on findings for a benzisoxazole derivative in 0.5 M HCl. ijrpr.com

Surface Analysis Techniques:

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface, allowing for visual confirmation of the reduction in corrosion damage in the presence of the inhibitor. benthamscience.commdpi.com

Atomic Force Microscopy (AFM): AFM is used to characterize the surface topography at a nanoscale, revealing the smoothness of the surface protected by the inhibitor film compared to the rough, corroded surface. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that analyzes the elemental composition and chemical states of the surface, providing direct evidence of the elements from the inhibitor molecule being adsorbed on the metal. mdpi.com

Biomedical Research Applications (excluding clinical human trials and dosage)

The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ijrpr.commdpi.com Consequently, derivatives of this compound are of interest for their potential therapeutic applications.

Investigation of Immunomodulatory Activities

The immune system's response is critical in various diseases, and compounds that can modulate this response are valuable. Research into heterocyclic compounds has revealed their potential to influence immune cell functions. For example, studies on 1,2,4-oxadiazole (B8745197) derivatives (an isomeric form of oxazole) have shown immunomodulatory effects. nih.gov These effects include the ability to reduce the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and to modulate the NF-κB signaling pathway. nih.gov

Some 1,2,4-oxadiazole derivatives have been observed to polarize macrophages towards an M1 phenotype, which is associated with anti-tumoral activity, and to increase the production of TNF-α in this context. nih.gov While direct studies on the immunomodulatory activities of this compound are not extensively reported, the known activities of related oxazole and oxadiazole structures suggest that it could be a candidate for investigation. Potential areas of research would include its effects on phagocyte activity, neutrophil chemotaxis, T-cell proliferation, and the production of various cytokines, which are all key indicators of immunomodulation.

Exploration of Anticancer Potential

The 1,3-oxazole moiety is a key component in a variety of compounds investigated for their anticancer properties. tandfonline.com Oxazole derivatives have been shown to exert their anticancer effects through multiple mechanisms, such as inducing apoptosis, inhibiting tubulin polymerization, and targeting various protein kinases. benthamscience.comresearchgate.net The structure-activity relationship (SAR) studies of these derivatives often highlight the importance of the specific substitution patterns on the heterocyclic and any attached aryl rings for their cytotoxic efficacy. benthamscience.com

Numerous studies on 1,3,4-oxadiazole-2-amines, which share structural similarities with this compound, have demonstrated significant anticancer activity against a range of cancer cell lines. acs.orgnih.gov For instance, certain N-aryl-5-phenyl-1,3,4-oxadiazol-2-amines have shown potent growth inhibition against cell lines from CNS, ovarian, and lung cancers. acs.org The anticancer activity is often linked to the molecule's ability to bind to targets like tubulin, thereby disrupting the cell cycle. benthamscience.comacs.org

The table below presents data on the anticancer activity of several 1,3,4-oxadiazole (B1194373) derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound | Cancer Cell Line | Panel | Percent Growth Inhibition (PGI) at 10 µM |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19 | CNS Cancer | 86.61 |

| OVCAR-8 | Ovarian Cancer | 85.26 | |

| HOP-92 | Non-Small Cell Lung Cancer | 67.55 | |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | CNS Cancer | 65.12 |

| NCI-H460 | Non-Small Cell Lung Cancer | 55.61 | |

| SNB-75 | CNS Cancer | 54.68 |

Data is illustrative and based on findings for related oxadiazole compounds. acs.org

Given these findings, this compound represents a scaffold of interest for the design and synthesis of new potential anticancer agents. Further research would be necessary to synthesize and evaluate this specific compound and its derivatives to determine their cytotoxic profiles and mechanisms of action.

In Vitro Efficacy Against Cancer Cell Lines

Derivatives of the core structure have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. For instance, a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which bear a structural resemblance to this compound, have been tested against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. One particular derivative, compound 5l, demonstrated significant activity with IC50 values of 3.22 ± 0.2 µM and 2.71 ± 0.16 µM against A549 and HCT-116 cells, respectively. tandfonline.com These values are comparable to the standard chemotherapeutic drug, Doxorubicin. tandfonline.com

Furthermore, N-(4-cyano-1,3-oxazol-5-yl)sulfonamides have been screened against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). nih.govresearchgate.net Two compounds from this series, compounds 2 and 10, showed notable inhibitory activity. nih.gov Specifically, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate exhibited a broad range of cytotoxic activity with average GI50, TGI, and LC50 values of 5.37 µM, 12.9 µM, and 36 µM, respectively. researchgate.net

| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | A549 (Non-small cell lung cancer) | IC50 | 3.22 ± 0.2 | tandfonline.com |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (Compound 5l) | HCT-116 (Colon cancer) | IC50 | 2.71 ± 0.16 | tandfonline.com |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Panel (Average) | GI50 | 5.37 | researchgate.net |

| TGI | 12.9 | researchgate.net | ||

| LC50 | 36 | researchgate.net |

Proposed Molecular Targets and Mechanisms of Action (e.g., DNA Topoisomerase IIβ Inhibition, Mitochondrial Interference)

The mechanisms through which oxazole-containing compounds exert their anticancer effects are multifaceted. One of the proposed mechanisms is the induction of apoptosis. tandfonline.com For instance, the highly active pyridine (B92270) derivative 5l was found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9 in HCT-116 cells. tandfonline.com This suggests that the compound triggers the intrinsic mitochondrial apoptotic pathway. tandfonline.com

Another potential target for this class of compounds is DNA topoisomerase IIβ. nih.gov Topoisomerase inhibitors can stabilize the DNA-enzyme complex, leading to DNA strand breaks and ultimately cell death. nih.gov While direct inhibition of topoisomerase IIβ by this compound has not been explicitly demonstrated, the structural similarities to known topoisomerase inhibitors suggest this as a plausible mechanism of action.

Mitochondrial dysfunction is another hallmark of cancer, and targeting mitochondria is a viable therapeutic strategy. nih.gov The involvement of the intrinsic mitochondrial apoptotic pathway, as seen with compound 5l, points to mitochondrial interference as a key mechanism. tandfonline.com This can involve the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. nih.gov

Tyrosinase Inhibition Studies and SAR

Derivatives of oxazole and the related oxadiazole have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Overactivity of tyrosinase can lead to hyperpigmentation disorders. Studies on oxazolone (B7731731) derivatives have shown excellent in vitro tyrosinase inhibitory properties, with some compounds exhibiting IC50 values as low as 1.23 µM, surpassing the efficacy of standard inhibitors like kojic acid. nih.gov The structure-activity relationship (SAR) studies of these compounds revealed that substitutions at the C-2 and C-4 positions of the oxazolone ring are crucial for their inhibitory activity. nih.gov

Similarly, a library of 2,5-disubstituted-1,3,4-oxadiazoles was synthesized and tested for tyrosinase inhibition. nih.gov The SAR studies indicated that electronegative substituents are essential for potent inhibition, suggesting the presence of a hydrophobic pocket in the enzyme's active site. nih.gov The most potent compound in this series, 3'-[5-(4'-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine, had an IC50 value of 2.18 µM. nih.gov While these studies were not performed on this compound itself, they provide strong evidence that the oxazole and aniline moieties are promising scaffolds for the design of novel tyrosinase inhibitors.

| Compound Class | Most Potent Example | IC50 (µM) | Reference |

|---|---|---|---|

| Oxazolone Derivatives | (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one | 1.23 ± 0.37 | nih.gov |

| 2,5-Disubstituted-1,3,4-oxadiazoles | 3'-[5-(4'-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine | 2.18 | nih.gov |

Ferroptosis Inhibition and Associated Mechanisms (e.g., Lipophilic Radical Trapping)

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. chemrxiv.orgchemrxiv.org Inhibiting ferroptosis has therapeutic potential in conditions where this process is dysregulated. A study on aniline derivatives has identified them as radical trapping antioxidants (RTAs) that can inhibit ferroptosis. chemrxiv.org The mechanism involves the scavenging of peroxyl radicals that drive lipid peroxidation, a key feature of ferroptotic cell death. chemrxiv.org

A screen of a library of 35 aniline derivatives led to the identification of compounds that could inhibit cell death induced by RSL3, a known inducer of ferroptosis. chemrxiv.org The site of action for some of these inhibitors was identified as the mitochondria, highlighting the role of this organelle in the progression of ferroptosis. chemrxiv.org This research suggests that the aniline moiety within this compound could confer ferroptosis-inhibiting properties through lipophilic radical trapping.

Enzyme Inhibitor and Fluorescent Sensor Development

The oxazole scaffold is also a valuable component in the development of enzyme inhibitors and fluorescent sensors. nih.govresearchgate.net As discussed, oxazole derivatives have shown potent inhibition of tyrosinase. nih.gov

In the realm of fluorescent sensors, oxazole-based compounds have been developed for the detection of metal ions. researchgate.net For example, a Schiff base sensor incorporating a 5-(thiophen-2-yl)oxazole moiety was synthesized and found to act as an "off-on-off" fluorescent sensor for the sequential detection of indium (In³⁺) and ferric (Fe³⁺) ions with very low detection limits. researchgate.net Another study reported a benzoxazole-based fluorescent macrocyclic chemosensor for the optical detection of Zn²⁺ and Cd²⁺. mdpi.com These findings indicate the potential for developing this compound into a fluorescent sensor, leveraging the spectroscopic properties of the oxazole ring.

Agonist Activity for G-protein Coupled Receptors (e.g., GPR88)

G-protein coupled receptor 88 (GPR88) is an orphan receptor primarily expressed in the brain and is a potential therapeutic target for central nervous system disorders. nih.govnih.gov Research has focused on developing agonists for this receptor, and aniline derivatives have emerged as a promising class of compounds. nih.gov Structure-activity relationship studies on the GPR88 agonist 2-PCCA revealed that the aniline moiety is a suitable site for modifications to improve potency and reduce lipophilicity. nih.govnih.gov This suggests that the aniline portion of this compound could be a key pharmacophore for GPR88 agonist activity.

Materials Science Applications

The oxazole and related oxadiazole heterocycles are not only important in medicinal chemistry but also have significant applications in materials science. irjmets.comnumberanalytics.comresearchgate.net These compounds are being explored for their use in the development of new polymers, dyes, and other advanced materials. irjmets.comnumberanalytics.com

A key area of application is in organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net Oxazole-based compounds can function as emissive materials in OLEDs, contributing to improved efficiency and color purity. numberanalytics.com The rigid and planar structure of the oxazole ring, along with its electronic properties, makes it a suitable building block for organic electronic materials. irjmets.comresearchgate.net While specific applications of this compound in materials science have not been extensively reported, the known utility of the oxazole core suggests its potential for incorporation into novel organic materials.

Development of Azo Dyes and Pigments

Azo dyes, characterized by the presence of one or more azo (–N=N–) groups, represent the largest and most versatile class of synthetic colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with a suitable coupling component. The resulting azo compounds can exhibit a wide range of colors and properties, which are influenced by the electronic nature of both the diazo and coupling components.

Antimicrobial Properties of Derived Azo Dyes

The incorporation of heterocyclic moieties into azo dye structures has been a successful strategy for developing new antimicrobial agents. While specific studies on azo dyes derived directly from this compound are not extensively documented in publicly available research, the broader class of heterocyclic azo dyes has demonstrated significant antimicrobial activity.

Research on analogous compounds has shown that the presence of the oxazole ring, in combination with the azo linkage, can impart potent biological activity. For instance, studies on azo dyes derived from other heterocyclic amines have revealed that these compounds can exhibit broad-spectrum antibacterial and antifungal properties. The mechanism of action is often attributed to the ability of the azo compounds to interfere with microbial metabolic pathways or to disrupt cell wall synthesis.

Photophysical and Photochemical Applications

The unique electronic structure of derivatives of this compound also makes them promising candidates for photophysical and photochemical applications. These applications exploit the interaction of the molecules with light, leading to phenomena such as absorption, fluorescence, and nonlinear optical effects.

Absorption and Emission Characteristics (e.g., Stokes Shift)

The photophysical properties of dyes are crucial for their application in areas like fluorescent probes and organic light-emitting diodes (OLEDs). The absorption and emission spectra of a molecule are determined by its electronic transitions. The difference between the wavelength of the maximum absorption (λ_max) and the maximum emission (λ_em) is known as the Stokes shift. A large Stokes shift is often desirable to minimize self-absorption and improve detection sensitivity in fluorescence-based applications.

The fluorescence properties of these compounds can also be significant. For instance, some oxadiazole derivatives, which share structural similarities with oxazoles, have been shown to be fluorescent. mdpi.com The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. Research on other fluorescent dyes has demonstrated that the introduction of electron-donating and electron-accepting groups can lead to large Stokes shifts. researchgate.net

Table 1: Illustrative Photophysical Data for Structurally Related Fluorescent Dyes

| Compound Class | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Reference |

| Benzothiazole Azo Dyes | 270-460 | - | - | acu.edu.in |

| Commercial Fluorescent Dyes | - | - | up to 165 | atto-tec.com |

| Oxadiazole Derivatives | ~300 | 325-425 | ~25-125 | mdpi.com |

| Thiophene-based Dyes | 382 | 568 | 186 | researchgate.net |

This table presents data for classes of compounds structurally related to derivatives of this compound to illustrate the range of photophysical properties observed in similar systems. The absence of specific data for the target compound's derivatives in the available literature prevents direct reporting.

Two-Photon Absorption Coefficients

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon has applications in high-resolution bio-imaging, 3D data storage, and photodynamic therapy. The efficiency of TPA is quantified by the two-photon absorption cross-section (σ₂).

The design of molecules with large TPA cross-sections often involves creating structures with a high degree of π-conjugation and strong intramolecular charge transfer. Derivatives of this compound, with their donor-acceptor character, are theoretically promising candidates for exhibiting TPA.

While specific experimental data on the two-photon absorption coefficients of derivatives of the target compound are not available in the reviewed literature, research on other organic chromophores provides a basis for understanding the structure-property relationships. For example, quadrupolar molecules with arylamine donors and various acceptor moieties have been shown to exhibit significant TPA cross-sections. psu.edu

Metabolism and Biotransformation Studies

Identification of In Vitro and In Vivo Metabolic Products

There are currently no published studies that identify the in vitro or in vivo metabolic products of 4-(2-Methyl-1,3-oxazol-5-yl)aniline. Scientific investigations into how this specific compound is processed by metabolic systems, such as liver microsomes or in living organisms, have not been reported in the accessible scientific literature. Therefore, a data table of identified metabolites cannot be provided.

Characterization of Biotransformation Pathways (e.g., Hydrolysis)

Given the absence of identified metabolites, the biotransformation pathways for this compound remain uncharacterized. Metabolic pathways, which can include reactions such as oxidation, reduction, and hydrolysis, have not been elucidated for this compound. Consequently, there is no scientific information available to detail the specific enzymatic processes or chemical modifications that this compound undergoes within a biological system.

Synthesis of Key Metabolites for Analytical Standards

The synthesis of key metabolites for use as analytical standards is a crucial step in metabolic research, enabling the accurate identification and quantification of metabolic products. However, as no metabolites of this compound have been identified, there are no reports of their chemical synthesis for the purpose of creating analytical standards.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry for Oxazole (B20620) Analogues

The development of new and efficient synthetic methods for 4-(2-methyl-1,3-oxazol-5-yl)aniline and its analogues is a primary area for future research. While established methods exist, there is a growing need for more sustainable and atom-economical processes. researchgate.net

Future research should focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions. mdpi.com This includes exploring electrochemical synthesis, which can avoid the use of transition metals and toxic oxidants. rsc.org Microwave-assisted synthesis is another promising avenue that can reduce reaction times and improve yields. mdpi.com

Catalytic Systems: Developing novel transition-metal-free catalytic systems to circumvent the toxicity and cost associated with some current methods. researchgate.net

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the oxazole ring and the introduction of the aniline (B41778) moiety in a single, efficient step.

Flow Chemistry: Utilizing microreactor technology for continuous and scalable synthesis, offering better control over reaction parameters and improved safety profiles.

A comparative analysis of existing and potential future synthetic routes is presented in Table 1.

| Synthetic Strategy | Current Approach (Examples) | Future Direction | Potential Advantages of Future Direction |

| Ring Formation | Cyclization of precursors like α-haloketones and amides. | Electrochemical deoxygenative [3+2] cycloaddition of carboxylic acids. rsc.org | Use of abundant starting materials, avoidance of transition metals and toxic oxidants. rsc.org |

| Catalysis | Often relies on transition metal catalysts. | Development of novel metal-free catalytic systems. researchgate.net | Reduced cost, lower toxicity, and simplified purification. researchgate.net |

| Reaction Conditions | Often requires harsh conditions and hazardous solvents. | Microwave-assisted synthesis, use of green solvents. mdpi.com | Faster reaction times, higher yields, and reduced environmental impact. mdpi.com |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of oxazole derivatives. Future research should leverage these methods to predict the properties and activities of novel analogues of this compound.

Key areas for computational exploration include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to predict the biological activity of new derivatives based on their chemical structure. researchgate.netnih.gov These models can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. researchgate.net

Molecular Docking: Simulating the binding of this compound analogues to various biological targets to predict their potential therapeutic effects and mechanisms of action. nih.gov

Density Functional Theory (DFT): Using DFT calculations to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, which can aid in the design of new materials and catalysts. irjweb.com

Machine Learning and AI: Employing neural networks and other machine learning algorithms to analyze large datasets of chemical information and predict various properties, including antitubercular activity. arxiv.org

Table 2 highlights the potential of different computational models in this field.

| Computational Model | Application | Predicted Outcomes | Key Benefit |

| QSAR | Predicting antiviral or other biological activities. researchgate.netnih.gov | Identification of potent derivatives for synthesis. researchgate.net | Reduces the need for extensive initial screening. |

| Molecular Docking | Identifying potential biological targets. nih.gov | Understanding binding interactions and mechanism of action. nih.gov | Guides the design of more selective and potent compounds. |

| DFT | Analyzing electronic structure and reactivity. irjweb.com | Prediction of chemical properties and reaction mechanisms. irjweb.com | Provides fundamental insights for materials and catalyst design. irjweb.com |

| Neural Networks | Predicting diverse properties from large datasets. arxiv.org | Feasible models for antitubercular activity and other properties. arxiv.org | Can outperform traditional statistical models in predictive accuracy. arxiv.org |

Exploration of New Biological Targets and Mechanistic Insights

While the oxazole core is present in many biologically active compounds, the specific therapeutic potential of this compound is largely unexplored. irjweb.com Future research should aim to identify new biological targets and elucidate the mechanisms underlying its activity.

Potential research avenues include:

Broad-Spectrum Screening: Testing the compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels implicated in various diseases.

Antimicrobial and Antiviral Activity: Given that many azole derivatives exhibit such properties, investigating the efficacy of this compound against various pathogens is a logical step. nih.gov

Anticancer Potential: The 1,3,4-oxadiazole (B1194373) nucleus, a related heterocycle, is found in some anticancer agents, suggesting that oxazole derivatives may also possess antiproliferative properties. nih.gov

Enzyme Inhibition Studies: Identifying specific enzymes that are inhibited by this compound, which could lead to the development of targeted therapies.

Molecular Hybridization: Creating hybrid molecules by combining the this compound scaffold with other known bioactive moieties to potentially enhance activity or create multi-target drugs. mdpi.com

Integration of this compound into Advanced Materials Systems

The unique electronic and structural properties of this compound make it a candidate for incorporation into advanced materials.

Future research in this area could focus on:

Polymer Science: Synthesizing novel polymers incorporating the this compound unit. The aniline group provides a site for polymerization, and the properties of the resulting polymers could be tuned by modifying the oxazole ring. nih.gov

Organic Electronics: Investigating the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), leveraging the electronic properties of the conjugated system.

Sensors: Developing chemical sensors based on polymers or other materials functionalized with this compound, where the interaction of an analyte with the oxazole or aniline moiety could lead to a detectable signal. nih.gov

Fluorescent Probes: Exploring the photophysical properties of derivatives to create fluorescent chemosensors for detecting metal cations or other species. mdpi.com

Q & A